Dansylsarcosine

Protein Binding Fluorescent Probe Human Serum Albumin

Dansylsarcosine is the non-interchangeable fluorescent probe for Sudlow Site II (domain III) of human serum albumin. Its 400-fold fluorescence enhancement and Kd of 0.5-6.06 μM enable high-signal-to-noise competitive binding assays. Unlike dansylglycine or dansylamide, it binds exclusively to the benzodiazepine/ibuprofen site, eliminating cross-site interference. Essential for HTS drug-displacement screening and domain-specific protein folding studies.

Molecular Formula C15H18N2O4S
Molecular Weight 322.4 g/mol
CAS No. 1093-96-5
Cat. No. B092909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansylsarcosine
CAS1093-96-5
Synonymsdans-sarcosine
dansylsarcosine
Molecular FormulaC15H18N2O4S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O
InChIInChI=1S/C15H18N2O4S/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19/h4-9H,10H2,1-3H3,(H,18,19)
InChIKeyBRLJKBOXIVONAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansylsarcosine (CAS 1093-96-5) Procurement: Baseline Characteristics and Analytical Utility


Dansylsarcosine (CAS 1093-96-5) is a fluorescent dansyl amino acid derivative characterized by a 5-(dimethylamino)-1-naphthalenesulfonyl (dansyl) fluorophore linked to an N-methylglycine (sarcosine) backbone [1]. In aqueous environments, its fluorescence is minimal (quantum yield < 0.1) [2]. Its primary utility in scientific procurement is as an environment-sensitive fluorescent probe that exhibits a marked increase in quantum yield and a blue-shifted emission maximum upon binding to hydrophobic pockets, most notably Sudlow‘s Site II (domain III) of human serum albumin (HSA) [3]. This “turn-on” fluorescence mechanism is the basis for its use in high-sensitivity protein-binding assays and drug-displacement studies, providing a robust, direct readout of target engagement that is not achievable with non-fluorogenic analogs.

Why Generic Dansyl Probes Cannot Substitute for Dansylsarcosine in Critical Binding Assays


Procuring a generic dansyl-amino acid probe like dansylglycine or dansylamide as a direct substitute for dansylsarcosine is a common pitfall that leads to experimental failure. This is because the dansyl fluorophore's spectral properties are highly dependent on its immediate amino acid side chain environment, which dictates both its binding site selectivity on target proteins and the magnitude of its fluorescence enhancement upon binding [1]. For instance, while dansylsarcosine exhibits high fidelity for Sudlow‘s Site II on HSA, other closely related probes like dansylamide and dansylglycine either bind preferentially to a different site (Site I) or display ambiguous binding characteristics, respectively [2]. Therefore, using an incorrect analog compromises the specificity of the assay readout and introduces confounding data due to cross-site interference or poor signal-to-noise ratios. The quantitative evidence detailed below establishes the unique performance metrics that make dansylsarcosine the non-interchangeable probe of choice for studies involving the benzodiazepine/ibuprofen binding site.

Quantitative Evidence of Dansylsarcosine's Differentiated Performance Against Comparator Probes


Absolute Specificity for HSA Site II vs. Ambiguous Binding of Dansylglycine

A critical point of differentiation is the unambiguous and exclusive binding of dansylsarcosine to Sudlow's Site II on human serum albumin (HSA). In direct comparative studies using spectrofluorimetric titrations, dansylamide and dansylsarcosine were confirmed to selectively interact with Sites I and II, respectively [1]. In stark contrast, the binding site of the structurally similar analog dansylglycine was found to be unclear, with its binding characteristics not definitively assignable to either Site I or II without further investigation [1]. This lack of specificity makes dansylglycine an unreliable probe for assays requiring precise site localization.

Protein Binding Fluorescent Probe Human Serum Albumin

400-Fold Fluorescence Enhancement Upon Binding: A Superior Signal-to-Noise Ratio

Dansylsarcosine provides a uniquely high dynamic range for HSA binding assays compared to other dansyl amino acids. Its emission intensity increases by a factor of 400 upon binding to Sudlow's Site II of HSA relative to its free state in solution [1]. While other dansyl amino acids also exhibit environmental sensitivity, their quantum yield enhancement upon protein binding is markedly lower; for example, dansyl amino acids in general have quantum yields less than 0.1 in water that increase in hydrophobic environments, but specific values for other derivatives are substantially less than the 400-fold intensity change observed for dansylsarcosine [2]. This massive signal amplification translates directly into higher assay sensitivity and a wider linear dynamic range.

Fluorescence Spectroscopy Protein Dynamics Assay Sensitivity

Differential Sensitivity to Pressure-Induced Denaturation vs. Warfarin (Site I Probe)

Dansylsarcosine serves as a more sensitive reporter of domain-specific protein unfolding than warfarin, a classic probe for Site I. Under high hydrostatic pressure, dansylsarcosine completely dissociates from its binding site in HSA domain III at pressures above 300 MPa [1]. In direct contrast, warfarin retains substantial affinity for its binding site (Site I in domain II) across this same pressure range [1]. This differential stability indicates that the domain III structure, probed by dansylsarcosine, is preferentially unfolded under these conditions, making dansylsarcosine a uniquely valuable tool for studying the early stages of pressure-induced protein denaturation.

Protein Denaturation High-Pressure Biology Conformational Stability

Quantified Binding Kinetics and Affinity for HSA Site II

The kinetic and equilibrium binding parameters of dansylsarcosine to HSA are well-defined, enabling precise quantitative analysis of competitive displacement. Stopped-flow fluorimetry studies have established an association rate constant (k2) of 649 ± 84 s⁻¹ for binding to native (7% glycated) HSA [1]. This is accompanied by a high-affinity binding interaction, with a reported dissociation constant (Kd,1) of 0.5 μM for HSA [2]. In a separate comprehensive spectrofluorometric method, the dissociation constant was determined to be 6.06 ± 1.09 μM at 37°C, pH 7.4 [3]. These well-characterized parameters are essential for designing quantitative competition assays and calculating accurate inhibition constants (Ki) for novel drug candidates.

Binding Kinetics Stopped-Flow Fluorimetry Drug-Protein Interaction

Functional Specificity in Enzymatic Hydrolysis Impairment vs. Dansylamide

Dansylsarcosine exhibits distinct functional consequences upon binding to HSA that are not shared by site I probes, demonstrating its utility in mechanistic enzymology. In a study on HSA-mediated hydrolysis of carprofen glucuronide, the addition of dansylsarcosine (a specific ligand for Site II) impaired the hydrolytic activity [1]. Conversely, the addition of dansylamide (a specific ligand for Site I) or digoxin (a ligand for Site III) had no effect on the hydrolysis rate [1]. This functional dichotomy proves that the two probes not only bind to different physical locations but also elicit different allosteric or steric effects on the protein's catalytic functions.

Enzyme Assay Mechanistic Studies Site-Specific Inhibition

Optimized Research and Industrial Applications for Dansylsarcosine Based on Differentiated Evidence


High-Throughput Screening (HTS) Assays for Drug Candidates Targeting HSA Site II

Dansylsarcosine is ideally suited as a fluorescent reporter in HTS formats designed to identify novel ligands for Sudlow‘s Site II. Its 400-fold fluorescence enhancement upon HSA binding provides an exceptionally high signal-to-noise ratio [1], minimizing false positives and enabling robust detection in 96- or 384-well plates. The well-characterized dissociation constant (Kd) of 0.5-6.06 μM [2] allows for quantitative competitive displacement assays to accurately rank the binding affinity of new chemical entities for this therapeutically relevant site.

Investigating Domain-Specific Conformational Changes and Protein Stability

For researchers studying protein folding, stability, or the effects of excipients on biologics, dansylsarcosine serves as a domain-specific probe for domain III of HSA. As evidenced by its complete dissociation above 300 MPa—while the Site I probe warfarin remains bound [3]—dansylsarcosine can be used to specifically monitor the early stages of unfolding in this domain. This makes it a valuable tool in formulation development for albumin-based therapeutics or in basic biophysical studies of multi-domain protein denaturation.

Mechanistic Studies of Allosteric Modulation and Site-Specific Enzymatic Functions of HSA

Dansylsarcosine is the definitive probe for experiments aiming to link ligand binding at Site II to specific functional outcomes. The evidence that its binding impairs HSA's esterase-like activity towards carprofen glucuronide, while the Site I probe dansylamide has no effect [4], validates its use in dissecting the allosteric communication networks within HSA. This application is critical for understanding how fatty acid or drug binding at Site II can influence the binding or catalysis at other, remote sites on the albumin molecule.

Calibrated Displacement Assays for Accurate Ki Determination of Novel Compounds

The availability of precise kinetic parameters, such as an association rate constant (k2) of 649 s⁻¹ for native HSA [5], enables the use of dansylsarcosine in more sophisticated stopped-flow kinetic assays. This allows researchers to move beyond equilibrium binding measurements and investigate the on- and off-rates of competitor drugs, providing deeper mechanistic insight into the drug-albumin interaction and potential implications for drug pharmacokinetics.

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